Amonafide L-malate

Description

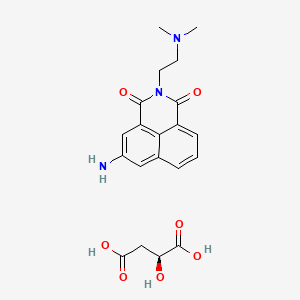

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

618863-54-0 |

|---|---|

Formule moléculaire |

C20H23N3O7 |

Poids moléculaire |

417.4 g/mol |

Nom IUPAC |

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |

Clé InChI |

JNZBHHQBPHSOMU-WNQIDUERSA-N |

SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

SMILES isomérique |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O |

SMILES canonique |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide. |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Topoisomerase II Inhibition Mechanism of Amonafide L-malate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which Amonafide (B1665376) L-malate inhibits human topoisomerase II (Topo II), a critical enzyme in DNA metabolism and a key target for anticancer therapies. Amonafide, a naphthalimide derivative, presents a unique mechanism that distinguishes it from classical Topoisomerase II poisons, offering a different profile of activity and cellular response.

Core Mechanism of Action: A Departure from Classical Topo II Poisons

Amonafide L-malate is a DNA intercalating agent and a catalytic inhibitor of Topoisomerase II.[1][2] Its primary mechanism involves a multi-faceted interference with the enzyme's catalytic cycle, occurring at a step prior to the formation of the stable topoisomerase II-DNA cleavable complex that is the hallmark of classical Topo II poisons like etoposide (B1684455) and doxorubicin (B1662922).[3]

The key inhibitory actions of Amonafide are:

-

DNA Intercalation: As a planar molecule, Amonafide inserts itself between the base pairs of the DNA double helix.[4] This intercalation alters the DNA topology, which is the initial step in its inhibitory cascade.

-

Inhibition of Topo II-DNA Binding: The Amonafide-induced distortion of the DNA structure interferes with the ability of Topoisomerase II to bind to its DNA substrate.[1][3] This is a crucial point of distinction, as it prevents the enzyme from initiating its catalytic cycle.

-

Competition with ATP: Amonafide has been shown to compete with ATP in decatenation assays.[3] ATP binding to the N-terminal domain of Topo II is essential for the conformational changes required for strand passage. By interfering with this step, Amonafide further disrupts the catalytic process.

This mechanism, which precedes the DNA cleavage step, results in a different cellular outcome compared to classical inhibitors. Instead of accumulating a high number of protein-linked DNA double-strand breaks, Amonafide's action leads to a failure of Topo II to properly manage DNA topology, resulting in chromatin disorganization.[3] This disorganization, characterized by the release of large chromatin loops from the nuclear matrix, is a potent trigger for apoptosis.[3] Consequently, Amonafide induces high molecular weight DNA fragmentation (50-300 kb), in contrast to the extensive, low molecular weight fragmentation seen with etoposide and daunorubicin (B1662515).[3]

Quantitative Data

The following tables summarize the available quantitative data for Amonafide and its analogs, providing insights into its potency and cytotoxic activity.

Table 1: Inhibitory Potency of Amonafide against Topoisomerase II

| Assay | Parameter | Value | Notes |

| kDNA Decatenation | IC50 | 184 µM | Indicates lower potency in inhibiting the overall catalytic cycle compared to classical inhibitors like mitoxantrone (B413) (3 µM), doxorubicin (4 µM), and daunorubicin (12 µM).[3] |

Table 2: Cytotoxic Activity of Amonafide and Related Compounds

| Compound | Cell Line | Assay | Parameter | Value |

| Amonafide | Average of 2 solid tumor and 1 leukemia cell line | - | IC50 | 1612 nM[5] |

| Amonafide | Lung Cancer Cell Line | - | IC50 | 5.459 µM[3] |

| Amonafide | Colon Cancer Cell Line | - | IC50 | 7.762 µM[3] |

| AMP-1 (Azonafide) | NCI Panel (average) | Cell Kill | LC50 | 10-5.53 M[6] |

| AMP-53 (Azonafide) | NCI Panel (average) | Cell Kill | LC50 | 10-5.53 M[6] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows related to Amonafide's mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of this compound.

Topoisomerase II kDNA Decatenation Assay

This assay measures the catalytic activity of Topo II by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this process indicates interference with the enzyme's catalytic cycle.

-

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)

-

10 mM ATP solution

-

This compound stock solution (in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose, TBE or TAE buffer, Ethidium (B1194527) bromide

-

-

Procedure:

-

Prepare a reaction mixture containing the 1x Topo II reaction buffer, ATP (final concentration ~1 mM), and kDNA (~200 ng) in a final volume of 20-30 µL.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Initiate the reaction by adding a predetermined amount of Topoisomerase II enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop buffer/loading dye.

-

Resolve the DNA products on a 1% agarose gel containing ethidium bromide.

-

Visualize the DNA under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition is quantified by the reduction in the amount of decatenated product.

-

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the Topo II-DNA cleavable complex, a characteristic of Topo II poisons.

-

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Cleavage Buffer (similar to reaction buffer but may lack ATP for certain experiments)

-

This compound and Etoposide stock solutions (in DMSO)

-

10% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K (20 mg/mL)

-

Loading dye

-

Agarose, TBE or TAE buffer, Ethidium bromide

-

-

Procedure:

-

Set up reaction mixtures containing 1x cleavage buffer, supercoiled plasmid DNA (~500 ng), and the test compound (Amonafide, etoposide as a positive control, or vehicle).

-

Add Topoisomerase II enzyme to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Trap the cleavable complex by adding SDS to a final concentration of 1%, followed by proteinase K to digest the enzyme.

-

Incubate at 37°C for a further 30-60 minutes.

-

Add loading dye and resolve the DNA on a 1% agarose gel.

-

Visualize the DNA. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavable complex. For Amonafide, the key result is its interference with the cleavage induced by etoposide.

-

High Molecular Weight DNA Fragmentation Analysis

This assay is used to assess the pattern of DNA degradation in cells undergoing apoptosis, which can be indicative of the mechanism of cell death.

-

Materials:

-

Cultured cells (e.g., leukemia cell lines)

-

This compound

-

Lysis buffer (e.g., containing EDTA and proteinase K in agarose plugs)

-

Pulsed-Field Gel Electrophoresis (PFGE) system

-

Agarose for PFGE

-

-

Procedure:

-

Treat cultured cells with this compound at an appropriate concentration and for a specified time to induce apoptosis.

-

Harvest the cells and embed them in agarose plugs.

-

Lyse the cells in situ within the plugs using a lysis buffer containing detergents and proteases to release the DNA while minimizing mechanical shearing.

-

Insert the agarose plugs into the wells of a PFGE gel.

-

Perform electrophoresis using a PFGE system, which allows for the separation of large DNA fragments by periodically changing the orientation of the electric field.

-

Stain the gel with ethidium bromide and visualize under UV light. The appearance of a ladder of large DNA fragments (50-300 kb) is characteristic of Amonafide-induced apoptosis.

-

Conclusion

This compound distinguishes itself from classical topoisomerase II poisons through a mechanism that centers on the prevention of the enzyme's interaction with DNA and interference with ATP-dependent steps in the catalytic cycle. This leads to a unique cellular phenotype characterized by chromatin disorganization and high molecular weight DNA fragmentation, ultimately culminating in apoptosis, potentially through a ROS-mediated mitochondrial pathway. This distinct mechanism of action may offer advantages in overcoming certain forms of drug resistance and provides a rationale for its continued investigation in oncology. This guide provides a foundational understanding of these complex processes for professionals in the field of cancer research and drug development.

References

- 1. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]

- 4. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trajectory of a Novel Anticancer Agent: A Technical History of Amonafide's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amonafide (B1665376) (NSC 308847), a synthetic benzisoquinolinedione, emerged as a promising anticancer agent with a distinct mechanism of action. This technical guide provides a comprehensive overview of its discovery, preclinical and clinical development, mechanism of action, and the challenges that ultimately limited its widespread clinical application. By presenting key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as an in-depth resource for researchers in oncology and drug development.

Introduction: The Emergence of a New DNA-Targeting Agent

Amonafide was developed as a novel antineoplastic agent with the aim of overcoming some of the limitations of existing chemotherapeutics.[1] Structurally, it belongs to the naphthalimide class of compounds and was identified for its potent cytotoxic activity against a variety of murine and human cancer cell lines.[1] Its development was driven by the need for agents with activity against multi-drug resistant (MDR) tumors, a significant challenge in cancer therapy.[2]

Mechanism of Action: A Dual Assault on Cancer Cells

Amonafide exerts its anticancer effects through a dual mechanism, primarily targeting the essential cellular processes of DNA replication and repair.

DNA Intercalation

Amonafide is a potent DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1][3] This physical insertion distorts the DNA structure, interfering with the binding of enzymes essential for replication and transcription.

Topoisomerase II Inhibition

Beyond simple intercalation, Amonafide is a topoisomerase II (Topo II) inhibitor.[1][3] It stabilizes the "cleavable complex," a transient intermediate in the Topo II catalytic cycle where the enzyme has created a double-strand break in the DNA.[3] By preventing the re-ligation of this break, Amonafide leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death). Interestingly, Amonafide's interaction with Topo II is distinct from classical inhibitors, as its action is largely ATP-independent and it induces DNA cleavage at a more restricted set of sites.

Preclinical Development and Structure-Activity Relationship

The initial development of Amonafide involved synthesizing and screening numerous naphthalimide derivatives to optimize anticancer activity and minimize toxicity.[1] Structure-activity relationship (SAR) studies revealed that the 5-amino group was crucial for its biological activity.[4] Efforts to mitigate toxicity associated with metabolism led to the synthesis of derivatives with the amino group at the 6-position, creating "numonafides," which showed reduced acetylation while retaining anticancer properties.[4] Further modifications led to the azonafide (B1242303) series, which demonstrated activity against MDR cell lines.[5][6]

Pharmacokinetics and Metabolism: The Role of Acetylator Phenotype

The clinical development of Amonafide was significantly influenced by its metabolism. Amonafide is extensively metabolized, primarily through N-acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[4][7] This process converts Amonafide to N-acetyl-amonafide, an active metabolite.[7]

A critical finding was the polymorphic nature of the NAT2 enzyme, leading to "fast" and "slow" acetylator phenotypes in the patient population.[7][8] Fast acetylators metabolize Amonafide more rapidly, leading to higher levels of the N-acetylated metabolite and increased toxicity, particularly myelosuppression.[7][9] This discovery necessitated phenotype-driven dosing strategies in later clinical trials to manage toxicity effectively.[7][8][10]

Amonafide is eliminated from the plasma with a terminal half-life of approximately 3.5 to 5.5 hours.[11][12] Renal excretion of the unchanged drug is minimal, accounting for less than 23% of the administered dose.[11][12]

Clinical Development: A Journey Through Clinical Trials

Amonafide underwent extensive clinical evaluation in a variety of solid and hematological malignancies.

Phase I Clinical Trials

Initial Phase I studies aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of Amonafide. These trials established that granulocytopenia was the primary DLT.[11] Non-hematologic toxicities included nausea, vomiting, diaphoresis, flushing, and dizziness, which were often infusion-rate dependent.[11] Early signs of antitumor activity were observed in non-small-cell lung cancer and prostate cancer.[11] A pivotal Phase I study established different recommended Phase II doses for fast and slow acetylators to mitigate the variability in toxicity.[7][8]

Table 1: Summary of Key Phase I Clinical Trial Data

| Study Population | Dosing Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose | Antitumor Activity | Reference |

| Refractory Solid Tumors | Single IV infusion every 28 days | Granulocytopenia | 918 mg/m² | 1 CR (NSCLC), 1 PR (Prostate) | [11] |

| Advanced Cancer | Daily for 5 days | Myelosuppression | 375 mg/m² (Slow Acetylators), 250 mg/m² (Fast Acetylators) | Not the primary endpoint | [7][8] |

| Relapsed/Refractory AML | Monotherapy | Myelosuppression | Dose-escalation study | 3/17 CR | [13] |

| Relapsed/Refractory AML | Combination with Cytarabine (B982) | Myelosuppression | Dose-escalation study | 10/26 CR | [13] |

Phase II Clinical Trials

Phase II trials evaluated the efficacy of Amonafide in various cancer types. The results were mixed, with promising activity in some malignancies but limited efficacy in others.

Table 2: Summary of Key Phase II Clinical Trial Data

| Cancer Type | Number of Patients | Dosing Schedule | Objective Response Rate (ORR) | Key Toxicities | Reference |

| Advanced Breast Cancer (no prior anthracyclines) | 20 | 800 mg/m² IV every 4 weeks | 25% (1 CR, 4 PR) | Leukopenia, nausea/vomiting | [14] |

| Advanced Breast Cancer (first-line) | 32 | 800-900 mg/m² IV every 4 weeks | 25% (1 CR) | Granulocytopenia, nausea/vomiting | [15] |

| Hormone-Refractory Prostate Cancer | 43 (evaluable) | 225 mg/m² IV daily for 5 days | 12% (5 PR) | Leukopenia, granulocytopenia, thrombocytopenia | [16] |

| Epithelial Ovarian Cancer | 19 (evaluable) | 300 mg/m² IV daily for 5 days | 5% (1 PR) | Leukopenia, thrombocytopenia, granulocytopenia | [17] |

| Disseminated Malignant Melanoma | 20 | 300 mg/m²/day IV for 5 days | 0% | Leukopenia, thrombocytopenia, nausea/vomiting | [18] |

| Advanced Colorectal Cancer | 14 | 300 mg/m² IV daily for 5 days | 0% | Neutropenia, nausea/vomiting | [19] |

| Extensive Small-Cell Lung Cancer | 12 (eligible) | 300 mg/m² IV daily for 5 days | 0% | Myelosuppression (occasional), diaphoresis, chest pain | [20][21] |

Phase III Clinical Trials

Based on promising activity in acute myeloid leukemia (AML), particularly secondary AML (sAML), a Phase III trial was initiated.[22] This trial compared Amonafide in combination with cytarabine to the standard-of-care, daunorubicin (B1662515) with cytarabine, in patients with sAML.[22] Unfortunately, the trial failed to demonstrate a survival advantage for the Amonafide-containing regimen.[23]

Experimental Protocols

Determination of Acetylator Phenotype

A common method for determining a patient's acetylator phenotype involved the administration of caffeine (B1668208) followed by the analysis of urine or plasma for caffeine metabolites. The ratio of specific metabolites can distinguish between fast and slow acetylators.[7]

In Vitro Topoisomerase II Inhibition Assay

The ability of Amonafide to inhibit Topo II can be assessed using an in vitro DNA decatenation assay. This assay measures the enzyme's ability to separate interlocked DNA circles (catenanes) into individual circular DNA molecules.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer containing purified Topo II, catenated kinetoplast DNA (kDNA), and ATP is prepared.

-

Drug Incubation: Varying concentrations of Amonafide are added to the reaction mixture and incubated.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.

-

Agarose (B213101) Gel Electrophoresis: The reaction products are separated by size on an agarose gel.

-

Visualization: The DNA is visualized using a DNA stain (e.g., ethidium (B1194527) bromide) under UV light. Inhibition of Topo II activity is indicated by the persistence of catenated DNA and a reduction in decatenated DNA products.

Assessment of DNA Damage (Cleavable Complex Formation)

The stabilization of the Topo II-DNA cleavable complex can be detected by observing the formation of protein-linked DNA breaks.

Protocol Outline:

-

Cell Treatment: Cancer cells are treated with Amonafide for a specified period.

-

Cell Lysis: Cells are lysed with a detergent-containing buffer to trap the covalent Topo II-DNA complexes.

-

DNA Purification: The DNA is purified, often including a step to digest proteins not covalently bound to the DNA.

-

Detection of Protein-Linked Breaks: The presence of Topo II covalently attached to the 5' ends of the broken DNA can be detected by various methods, including filter-binding assays or immunoblotting for Topo II after separating the DNA by size.

Conclusion and Future Perspectives

The development of Amonafide represents a significant effort in the search for novel anticancer agents. Its unique dual mechanism of action and activity against some resistant tumors were promising. However, its clinical utility was ultimately hampered by a narrow therapeutic window, significant inter-patient variability in toxicity due to pharmacogenetic factors, and a lack of superior efficacy in pivotal trials.

Despite its failure to become a mainstream cancer therapy, the story of Amonafide provides valuable lessons for modern drug development. It underscores the critical importance of understanding a drug's metabolism and the impact of pharmacogenomics on its safety and efficacy. The challenges encountered with Amonafide have paved the way for more personalized approaches to cancer therapy, where patient selection based on genetic biomarkers is becoming increasingly standard. Furthermore, the exploration of the naphthalimide scaffold continues, with ongoing efforts to synthesize new analogs with improved therapeutic indices.[24] The legacy of Amonafide, therefore, lies not in its clinical success, but in the scientific insights it provided, which continue to inform the development of the next generation of cancer therapeutics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Amonafide: a potential role in treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Population pharmacodynamic study of amonafide: a Cancer and Leukemia Group B study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase II study of amonafide in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amonafide as first-line chemotherapy for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase II trial of amonafide for the treatment of advanced, hormonally refractory carcinoma of the prostate. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Gynecologic Oncology Group phase II study of amonafide (NSC 308847) in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of amonafide in disseminated malignant melanoma. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phase II study of amonafide (nafidamide, NSC 308847) in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. ovid.com [ovid.com]

- 22. Phase III Open-Label Randomized Study of Amonafide L-Malate in Combination with Cytarabine Compared to Daunorubicin in Combination with Cytarabine in Patients with Secondary Acute Myeloid Leukemia (AML) | Dana-Farber Cancer Institute [dana-farber.org]

- 23. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of Amonafide L-malate: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide (B1665376), an antineoplastic agent belonging to the naphthalimide class of DNA intercalators, has been a subject of interest for its potential in cancer therapy. The L-malate salt of Amonafide was developed to improve its pharmaceutical properties. Understanding the pharmacokinetic (PK) and metabolic profile of a drug candidate in preclinical models is a cornerstone of drug development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME), which in turn informs dosing strategies and potential toxicities in human trials. This technical guide synthesizes the available information on the preclinical pharmacokinetics and metabolism of Amonafide L-malate, offering a reference for researchers in the field. It is important to note that while extensive clinical data for Amonafide is available, detailed preclinical pharmacokinetic data in common animal models such as rats, mice, and dogs are sparse in the public domain. This guide, therefore, combines the limited preclinical information with insights from clinical studies to provide a comprehensive overview.

Pharmacokinetics in Preclinical Models: An Overview

Detailed quantitative pharmacokinetic data for this compound in preclinical species is not extensively published. However, preclinical studies were instrumental in establishing its initial anti-tumor efficacy. For instance, Amonafide demonstrated activity in murine tumor models, including L-1210 and P-388 leukemias, and B-16 melanoma[1]. The N(N5)-acetyl and N'(N1)-oxide metabolites of Amonafide were evaluated for cytotoxicity against P388 murine leukemia cells in vitro[2]. This section outlines the typical methodologies for conducting preclinical pharmacokinetic studies, which would have been employed for this compound.

Experimental Protocols

A fundamental aspect of preclinical pharmacokinetics is the detailed methodology for in-life studies and bioanalysis.

1. Animal Models and Drug Administration:

-

Species: Standard preclinical models include rodents (e.g., Sprague-Dawley rats, CD-1 mice) and non-rodents (e.g., Beagle dogs).

-

Formulation: this compound for intravenous (IV) administration is typically dissolved in a suitable vehicle, such as sterile water for injection or a buffered solution. For oral (PO) administration, it may be formulated as a solution or suspension.

-

Administration: The drug is administered via various routes, commonly IV bolus or infusion and PO gavage, to assess bioavailability and different pharmacokinetic profiles.

2. Sample Collection:

-

Matrix: Blood is the primary matrix, collected at predetermined time points post-dosing. Plasma or serum is separated for analysis.

-

Schedule: A typical serial sampling schedule for an IV dose in rats might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Urine and Feces Collection: To assess excretion pathways, animals may be housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.

3. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying Amonafide and its metabolites in biological matrices.

-

Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to isolate the analytes from plasma/serum.

-

Validation: The analytical method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Below is a generalized workflow for a preclinical pharmacokinetic study.

Metabolism of Amonafide

The metabolism of Amonafide has been more extensively characterized in human studies, which can guide the investigation of its metabolic fate in preclinical species. Amonafide undergoes significant biotransformation, with N-acetylation being a major pathway[2][3].

Key Metabolic Pathways

-

N-Acetylation: The primary metabolic route for Amonafide is N-acetylation of the amino group at the 5-position, forming N-acetylamonafide. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The resulting metabolite, N-acetylamonafide, is pharmacologically active[3]. The rate of this acetylation is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes, which has been a significant factor in the variable toxicity observed in clinical trials[3][4].

-

N-Oxidation: Another identified metabolic pathway is the formation of an N'-oxide metabolite[2]. Unlike the N-acetylated metabolite, the N'-oxide of Amonafide was found to be inactive in in vitro cytotoxicity assays against P388 murine leukemia cells[2].

-

Other Metabolites: Human studies have identified up to eight urinary metabolites, indicating a complex metabolic profile[2]. These include various N-acetylated species[2]. The identification of noramonafide has also been reported[5].

The following diagram illustrates the primary metabolic pathways of Amonafide.

Experimental Protocols for Metabolism Studies

In vitro and in vivo models are used to elucidate the metabolic pathways of a drug candidate.

1. In Vitro Metabolism:

-

System: The most common in vitro systems are liver microsomes and hepatocytes from various species (e.g., rat, mouse, dog, human). These systems contain the primary drug-metabolizing enzymes.

-

Incubation: this compound would be incubated with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Analysis: Samples are analyzed at different time points by LC-MS/MS to identify and quantify the metabolites formed. This approach helps in cross-species comparison of metabolic profiles.

2. In Vivo Metabolite Profiling:

-

Sample Collection: Plasma, urine, and feces are collected from animals dosed with this compound.

-

Analysis: The samples are analyzed using high-resolution mass spectrometry to identify the structure of metabolites. Radiolabeled compounds (e.g., ¹⁴C-Amonafide) are often used in mass balance studies to track all drug-related material.

Quantitative Data Summary

Table 1: Template for Single-Dose Intravenous Pharmacokinetic Parameters of Amonafide in Preclinical Species

| Parameter | Unit | Rat | Mouse | Dog |

| Dose | mg/kg | |||

| t½ (Half-life) | h | |||

| Cmax (Peak Concentration) | ng/mL | |||

| AUC (Area Under the Curve) | ng*h/mL | |||

| CL (Clearance) | mL/h/kg | |||

| Vd (Volume of Distribution) | L/kg |

Table 2: Template for Single-Dose Oral Pharmacokinetic Parameters of Amonafide in Preclinical Species

| Parameter | Unit | Rat | Mouse | Dog |

| Dose | mg/kg | |||

| t½ (Half-life) | h | |||

| Cmax (Peak Concentration) | ng/mL | |||

| Tmax (Time to Peak Conc.) | h | |||

| AUC (Area Under the Curve) | ng*h/mL | |||

| F (Bioavailability) | % |

Table 3: Human Pharmacokinetic Parameters of Amonafide (for reference)

| Parameter | Unit | Value | Reference |

| Dose | mg/m² | 400 (IV infusion) | [2] |

| t½ (Terminal Half-life) | h | 3.5 - 5.5 | [2][6] |

| CL (Total Body Clearance) | L/h/m² | 44.2 - 84 | [5][6] |

| Vdss (Volume of Distribution) | L/m² | 532 | [6] |

| Renal Excretion (% of dose) | % | < 5 - 23 | [2][6] |

Conclusion

The preclinical evaluation of this compound's pharmacokinetics and metabolism is a critical component of its development story. While specific, detailed data from animal models remains largely unpublished, the established clinical metabolic pathways, particularly N-acetylation, provide a strong indication of the key biotransformation routes to investigate in preclinical species. The methodologies outlined in this guide represent the standard industry practices that would be applied to fully characterize the ADME properties of this compound. For researchers and drug development professionals, a thorough understanding of these principles is essential for designing informative preclinical studies and for the successful translation of promising anticancer agents from the laboratory to the clinic. Further publication of preclinical data would be invaluable to the scientific community for a more complete understanding of this compound.

References

- 1. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of the antitumor drug amonafide (NSC-308847) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of amonafide dosing based on acetylator phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of rat, dog and human liver microsomal arylamide N-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of amonafide (NSC 308847) in 62 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I clinical investigation of amonafide - PubMed [pubmed.ncbi.nlm.nih.gov]

Amonafide L-malate: A Deep Dive into Structure-Activity Relationships for Next-Generation Anticancer Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amonafide (B1665376), a naphthalimide-based compound, has shown promise as an anticancer agent due to its dual mechanism of action as a DNA intercalator and a topoisomerase II inhibitor.[1][2] However, its clinical utility has been hampered by metabolic liabilities, specifically N-acetylation of its 5-amino group by N-acetyltransferase 2 (NAT2), leading to the formation of toxic metabolites.[2] This has spurred extensive research into the structure-activity relationships (SAR) of amonafide analogs to develop derivatives with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the SAR studies of Amonafide L-malate and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Structure-Activity Relationship and Quantitative Data

The core strategy in designing amonafide derivatives has been to modify its structure to circumvent the problematic NAT2-mediated metabolism while retaining or enhancing its anticancer properties. Key modifications have focused on the position of the amino group on the naphthalimide ring and substitutions on the imide nitrogen.

Cytotoxicity of Amonafide and its Derivatives

The following tables summarize the in vitro cytotoxicity (IC50 values) of amonafide and its key derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Amonafide and a Novel Analogue (R16)

| Compound | Liver Cancer (HepG2) IC50 (µM) | Colon Cancer (HCT116) IC50 (µM) | Ovary Cancer (SKOV3) IC50 (µM) |

| Amonafide | 4.63 | 6.41 | 10.10 |

| R16 | 1.92 | 3.22 | 5.67 |

Table 2: Cytotoxicity of Naphthalimide-Benzothiazole Derivatives Compared to Amonafide

| Compound | Lung Cancer (A549) IC50 (µM) | Colon Cancer (SW620) IC50 (µM) |

| Amonafide | 5.46 | 7.76 |

| Derivative 30 | 4.07 | 3.72 |

| Derivative 31 | 3.89 | 3.47 |

Table 3: Cytotoxicity of 5-alkylamino Substituted Amonafide Analogues

| Compound | HeLa IC50 (µM) | P388D1 IC50 (µM) |

| Amonafide | 1.02 | 0.35 |

| Analogue 4a | 0.71 | 0.23 |

| Analogue 4b | 0.83 | 0.28 |

| Analogue 4h | 0.95 | 0.31 |

These data highlight that modifications to the amonafide scaffold can lead to compounds with significantly improved potency against various cancer cell lines.

Key Experimental Protocols

The evaluation of amonafide derivatives involves a series of key in vitro assays to determine their cytotoxicity, mechanism of action, and metabolic stability.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the amonafide derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase II Inhibition: DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, ATP, and assay buffer.

-

Compound Incubation: Add the amonafide derivative at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the reaction products on a 1% agarose (B213101) gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Decatenated DNA minicircles will migrate into the gel, while catenated kDNA will remain in the well.

DNA Intercalation Assessment: Fluorescence-Based Assay

This competitive binding assay measures the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) by the test compound.

Protocol:

-

DNA-Ethidium Bromide Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.

-

Compound Titration: Add increasing concentrations of the amonafide derivative to the DNA-ethidium bromide complex.

-

Fluorescence Measurement: Measure the fluorescence emission of the solution (excitation ~520 nm, emission ~600 nm) after each addition.

-

Data Analysis: The displacement of ethidium bromide by the test compound will cause a quenching of the fluorescence. The binding affinity (Kd) can be calculated from the quenching data.

Metabolic Stability Assessment: NAT2 Acetylation Assay

This assay determines the extent to which a compound is acetylated by the NAT2 enzyme.

Protocol:

-

Reaction Setup: Incubate the amonafide derivative with human liver cytosol (as a source of NAT2) and acetyl-CoA.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound and its acetylated metabolite.

-

Data Analysis: Determine the rate of acetylation to assess the metabolic stability of the derivative.

Visualizing the Core Concepts

To better illustrate the key concepts discussed, the following diagrams were generated using the DOT language.

Caption: Rationale for Amonafide Derivative Development.

Caption: Workflow for Evaluating Amonafide Derivatives.

Caption: Amonafide-Induced Apoptosis Pathway.

Conclusion

The structure-activity relationship studies of amonafide have been instrumental in guiding the development of new anticancer agents with improved therapeutic profiles. By understanding the molecular basis of its activity and toxicity, researchers have been able to design novel derivatives that avoid the metabolic liabilities of the parent compound while retaining or enhancing its potent anticancer effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the continued exploration and optimization of naphthalimide-based compounds as next-generation cancer therapeutics.

References

Beyond Topoisomerase II: An In-depth Technical Guide to the Molecular Targets of Amonafide L-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide (B1665376) L-malate, a naphthalimide derivative, has been extensively studied as an anticancer agent. While its primary and most well-characterized mechanism of action is the inhibition of topoisomerase II (Topo II), a growing body of evidence reveals that its cytotoxic effects are multifaceted, extending to several other key molecular targets within the cancer cell. This technical guide provides a comprehensive overview of these alternative mechanisms, offering an in-depth analysis of Amonafide's interactions with DNA, its influence on critical cell signaling pathways, and the downstream consequences for cell cycle progression and survival.

This document is designed to be a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology and pharmacology. It summarizes key quantitative data, provides detailed experimental methodologies for the cited research, and visualizes complex biological processes to facilitate a deeper understanding of Amonafide's broader mechanistic profile. A significant feature of Amonafide is its ability to evade multidrug resistance mechanisms, as it is not a substrate for P-glycoprotein (Pgp), a common efflux pump that confers resistance to many chemotherapeutic agents[1][2][3]. This property, combined with its diverse molecular targets, underscores its potential in treating resistant and secondary acute myeloid leukemia (sAML)[4][5][6].

DNA Intercalation: A Primary Interaction

Beyond its enzymatic inhibition of Topo II, Amonafide's planar naphthalimide ring system allows it to directly interact with DNA through intercalation, the insertion of the molecule between the base pairs of the DNA double helix[7][8]. This physical distortion of the DNA structure can interfere with fundamental cellular processes such as DNA replication and transcription[8].

Mechanism of DNA Intercalation

Experimental Protocol: DNA Intercalation Assay (Spectrophotometric Titration)

This protocol outlines a common method to determine the binding affinity of a compound like Amonafide to DNA.

Objective: To determine the DNA binding constant (Kb) of Amonafide by monitoring changes in its UV-Vis absorption spectrum upon titration with DNA.

Materials:

-

Amonafide L-malate

-

Calf Thymus DNA (ctDNA)

-

Binding buffer (e.g., Tris-HCl buffer with NaCl, pH 7.4)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of Amonafide in the binding buffer.

-

Prepare a stock solution of ctDNA in the binding buffer and determine its concentration by measuring the absorbance at 260 nm.

-

Place a fixed concentration of Amonafide solution in a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum of the Amonafide solution.

-

Incrementally add small aliquots of the ctDNA stock solution to the Amonafide solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate.

-

Record the UV-Vis absorption spectrum after each titration point.

-

Continue the titration until no further significant changes in the spectrum are observed.

-

Correct the absorbance values for the dilution effect.

-

Plot the data according to the appropriate binding model (e.g., Scatchard plot or by fitting to a non-linear equation) to calculate the binding constant (Kb)[8][13][14][15][16].

Induction of Apoptosis: Multiple Converging Pathways

Amonafide is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its pro-apoptotic effects are mediated through multiple signaling pathways, distinguishing it from classical topoisomerase II poisons.

The ATM-Chk2 DNA Damage Response Pathway

Amonafide-induced DNA damage, likely stemming from its intercalative properties and interference with Topo II, activates the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2). This activation of the ATM-Chk2 axis is a critical event in the cellular response to Amonafide.

G2/M Cell Cycle Arrest

The activation of the ATM-Chk2 pathway by Amonafide leads to a robust G2/M cell cycle arrest. This prevents cells with damaged DNA from entering mitosis. While the precise downstream targets of Chk2 in this context are still being fully elucidated, it is known that Chk2 can inactivate Cdc25 phosphatases, which are required for the activation of the Cyclin B1/CDK1 complex that drives mitotic entry. Interestingly, Amonafide and its analogs have been shown to induce the degradation of Chk1, suggesting a preferential activation of the Chk2-mediated checkpoint.

Mitochondrial-Mediated Apoptosis

Studies on Amonafide analogs have revealed the involvement of the intrinsic, or mitochondrial, pathway of apoptosis[4][17]. This pathway is initiated by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol[18][19][20]. While direct evidence for Amonafide-induced MOMP is still emerging, the observed activation of downstream caspases is consistent with the engagement of this pathway. The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

References

- 1. This compound is not a substrate for multidrug resistance proteins in secondary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Bypasses Multidrug Resistance Proteins in Secondary Acute Myeloid Leukemia. | Blood | American Society of Hematology [ashpublications.org]

- 4. 7-b, a novel amonafide analogue, cause growth inhibition and apoptosis in Raji cells via a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computer simulation of the binding of amonafide and azonafide to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Base sequence determinants of amonafide stimulation of topoisomerase II DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. moodle2.units.it [moodle2.units.it]

- 17. A ROS-mediated lysosomal-mitochondrial pathway is induced by a novel Amonafide analogue, 7c, in human Hela cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dissociation of mitochondrial depolarization from cytochrome c release during apoptosis induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cytochrome c release, mitochondrial membrane depolarization, caspase-3 activation, and Bax-alpha cleavage during IFN-alpha-induced apoptosis in Daudi B lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Naphthalimide-Based Compounds with DNA G-Quadruplexes: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for anticancer drug development.

Amonafide (B1665376), a DNA intercalator and topoisomerase II inhibitor, belongs to the naphthalimide class of compounds.[1][2] While its primary mechanism of action is understood to be the disruption of DNA replication and repair through topoisomerase II inhibition, the potential for compounds with a planar aromatic system like the naphthalimide core to interact with G-quadruplex structures warrants investigation. This guide provides a technical overview of the binding characteristics and experimental methodologies used to study the interaction of naphthalimide and naphthalene (B1677914) diimide derivatives with DNA G-quadruplexes, offering a framework for investigating Amonafide L-malate.

Quantitative Data on Naphthalimide Derivative-G-Quadruplex Interactions

The following tables summarize quantitative data obtained from studies on various naphthalimide and naphthalene diimide derivatives and their interaction with different G-quadruplex-forming DNA sequences.

Table 1: Binding Affinities of Naphthalimide Derivatives to G-Quadruplex DNA

| Compound Class | G-Quadruplex Target | Method | Binding Affinity (K D or K b ) | Reference |

| Naphthalimide-thiourea conjugates | Telomeric G-quadruplex | UV-Vis & Fluorescence Spectroscopy | K b > 1.20 × 10 7 M -1 | [3] |

| Tetra-substituted naphthalene diimides | Human telomeric G-quadruplex (22-mer) | Crystallography | High affinity (qualitative) | [4] |

| Core-extended naphthalene diimide (cex-NDI) | Hybrid & Parallel G-quadruplexes | Biophysical techniques | Not specified | [5] |

| Terpyridine complexes with a naphthalimide ligand | Telomeric G-quadruplex | UV-Vis & Fluorescence Spectroscopy | High affinity (qualitative) | [6] |

Table 2: Thermal Stabilization of G-Quadruplex DNA by Naphthalimide Derivatives

| Compound Class | G-Quadruplex Target | Method | ΔT m (°C) | Reference |

| 4-bromo-1,8-naphthalic anhydride (B1165640) derivatives | Human telomere quadruplex-DNA | Thermal denaturation | Stabilization observed | [7] |

| Tetra-substituted naphthalene diimides | Human telomeric G-quadruplex | Thermal denaturation | Significant stabilization | [4] |

| β-amino acid derived naphthalenediimides | c-KIT1 and h-TELO G-quadruplexes | Circular Dichroism | Stabilization observed | [8] |

Experimental Protocols

The study of ligand-G-quadruplex interactions employs a variety of biophysical techniques. Below are detailed methodologies for key experiments cited in the literature for naphthalimide and naphthalene diimide derivatives.

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the binding constant (K b ) of a ligand to G-quadruplex DNA by monitoring changes in the absorbance spectrum of the ligand upon titration with DNA.

-

Methodology:

-

A solution of the naphthalimide derivative of known concentration is prepared in a suitable buffer (e.g., Tris-HCl with KCl).

-

The initial absorbance spectrum of the ligand is recorded.

-

Aliquots of a concentrated stock solution of pre-annealed G-quadruplex DNA are incrementally added to the ligand solution.

-

After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.

-

Changes in the absorbance intensity and shifts in the wavelength of maximum absorbance are monitored.

-

The binding constant is calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation.[3]

-

Fluorescence Spectroscopy

-

Objective: To study the binding of a ligand to G-quadruplex DNA, often through a fluorescent intercalator displacement (FID) assay.

-

Methodology (G4-FID Assay):

-

A solution of a fluorescent probe that binds to G-quadruplexes (e.g., Thiazole Orange) is prepared with the G-quadruplex DNA, resulting in a high fluorescence signal.

-

The naphthalimide derivative (the competitor) is titrated into the solution.

-

The decrease in the fluorescence of the probe is monitored as it is displaced from the G-quadruplex by the naphthalimide derivative.

-

The concentration of the naphthalimide derivative required to displace 50% of the fluorescent probe (DC 50 ) is determined, which is inversely proportional to the binding affinity of the derivative for the G-quadruplex.[7]

-

Circular Dichroism (CD) Spectroscopy

-

Objective: To investigate conformational changes in the G-quadruplex DNA upon ligand binding and to determine the thermal stabilization of the G-quadruplex.

-

Methodology:

-

CD spectra of the G-quadruplex DNA in the absence of the ligand are recorded to confirm its initial conformation (e.g., parallel, antiparallel, or hybrid).

-

The naphthalimide derivative is added to the G-quadruplex solution, and the CD spectrum is recorded again to observe any changes in the DNA conformation.

-

For thermal melting studies, the CD signal at a characteristic wavelength is monitored as the temperature is gradually increased.

-

The melting temperature (T m ), the temperature at which 50% of the G-quadruplex is unfolded, is determined in the absence and presence of the ligand.

-

The difference in T m (ΔT m ) indicates the extent of stabilization provided by the ligand.[7][8]

-

Visualizations

The following diagrams illustrate the key components and concepts discussed in this guide.

Caption: General structure of a DNA G-quadruplex.

Caption: Chemical structure of Amonafide.

References

- 1. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New analogues of amonafide and elinafide, containing aromatic heterocycles: synthesis, antitumor activity, molecular modeling, and DNA binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Photophysical, G-quadruplex DNA binding and cytotoxic properties of terpyridine complexes with a naphthalimide ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel Naphthalimide Derivatives as Selective G-Quadruplex DNA Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Influence of Chirality on the β-Amino-Acid Naphthalenediimides/G-Quadruplex DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Amonafide L-malate's Interaction with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide (B1665376), a naphthalimide derivative, is an antineoplastic agent recognized for its potent activity as a DNA intercalator and a topoisomerase II inhibitor.[1][2] Its planar aromatic ring system allows it to insert between DNA base pairs, causing structural distortion and impeding critical cellular processes like DNA replication and transcription.[3][4] Furthermore, amonafide stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and the induction of apoptosis.[3][5] This technical guide provides an in-depth overview of the in silico modeling of Amonafide L-malate's binding to DNA, presenting quantitative data, detailed computational methodologies, and visual representations of the associated molecular pathways and workflows.

Quantitative Data on Amonafide-DNA Interactions

The interaction between amonafide and DNA has been quantified through various computational and experimental methods. Molecular dynamics simulations have been instrumental in determining the energetic favorability of this binding. The following tables summarize key quantitative data related to amonafide and its analogs' interaction with DNA.

Table 1: Interaction Enthalpies of Amonafide with d(GGCCGGCCGG)•d(CCGGCCGGCC) from Molecular Dynamics Simulations

| Docking Orientation | Net Binding Enthalpy (kcal/mol) |

| maj CUM CUR | -46.4 |

| maj CUL CUR | -33.4 |

| maj CDR CDR | -48.1 |

| maj GUR GUR | -41.7 |

Data sourced from computer simulations using the AMBER force field in a vacuum. The net binding enthalpy is the sum of intermolecular and total distortion enthalpies.[6] "maj" refers to the major groove.

Table 2: Cytotoxicity of Amonafide Analogs in Human Cancer Cell Lines

| Compound | Cell Line | Parameter | Value (µM) |

| Xanafide | MCF-7 | TGI | ~20-35 |

| Xanafide | MDA-MB-231 | TGI | ~35 |

| Xanafide | SKBR-3 | TGI | >50 |

| Xanafide | T47D | TGI | >50 |

| AMP-53 (Azonafide analog) | Breast Cancer | IC50 | 0.09 (µg/ml) |

| AMP-53 (Azonafide analog) | Lung Cancer | IC50 | 0.06 (µg/ml) |

| AMP-53 (Azonafide analog) | Renal Cell Carcinoma | IC50 | 0.06 (µg/ml) |

| AMP-53 (Azonafide analog) | Multiple Myeloma | IC50 | 0.03 (µg/ml) |

TGI (Total Growth Inhibition) and IC50 (half-maximal inhibitory concentration) values indicate the concentration required to inhibit cell growth. Data for xanafide is from studies on breast cancer cell lines.[7] Data for AMP-53 is from tests on freshly isolated human tumors.[8]

Table 3: Structural Impact of Amonafide on DNA

| Parameter | Value |

| DNA Unwinding Angle | 11-12° |

This value was determined by referring to an assumed unwinding angle of 26° for ethidium (B1194527) bromide.[6]

Experimental and Computational Protocols

The in silico analysis of amonafide's interaction with DNA typically involves molecular docking to predict the binding pose, followed by molecular dynamics simulations to study the stability and dynamics of the complex.

Protocol for Molecular Dynamics Simulation of Amonafide-DNA Complex using AMBER

This protocol outlines the general steps for setting up and running a molecular dynamics simulation of an amonafide-DNA complex using the AMBER software package.

-

System Preparation:

-

Obtain the 3D structures of the DNA oligonucleotide and amonafide. The DNA structure can be generated using tools like NAB in AmberTools, while the amonafide structure can be built using software like Avogadro and optimized using quantum mechanical calculations (e.g., with Gaussian).

-

Use a molecular editor like PyMOL or UCSF Chimera to manually dock amonafide into the desired intercalation site of the DNA duplex.[9]

-

-

Topology and Coordinate File Generation:

-

Use the antechamber module in AmberTools to generate the topology and parameter files for amonafide, assigning appropriate atom types and partial charges (e.g., using the General Amber Force Field - GAFF, and AM1-BCC charges).

-

Use the tleap program in AmberTools to load the DNA and amonafide structures, along with the appropriate force field parameters (e.g., ff14SB for DNA and GAFF for the ligand).

-

Solvate the system in a periodic box of water molecules (e.g., TIP3P water model) and add counter-ions to neutralize the system's charge.

-

Save the solvated system's topology (.prmtop) and coordinate (.inpcrd) files.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimizations to remove steric clashes. This is typically done in multiple stages, first minimizing the positions of water and ions, then the ligand, and finally the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) with weak restraints on the solute.

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density. This step is also performed in stages with decreasing restraints on the solute.

-

-

Production Molecular Dynamics:

-

Run the production simulation for a desired length of time (e.g., 100 ns or more) without any restraints. The simulation time should be sufficient to observe the stability of the binding and sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate various properties, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Binding free energy using methods like MM/PBSA or MM/GBSA to quantify the strength of the interaction.

-

Hydrogen bond analysis to identify key interactions.

-

Analysis of DNA helical parameters (e.g., rise, twist, roll) to understand the structural distortions induced by amonafide.

-

-

Visualizations

Logical Relationship: Mechanism of Action of Amonafide

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of DNA helical change for the binding of cyclic AMP receptor protein to lac DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topoisomerase II-mediated DNA cleavage by amonafide and its structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative analysis of xanafide cytotoxicity in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amonafide L-malate DNA Intercalation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide L-malate is a naphthalimide derivative that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This dual action leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and the induction of apoptosis in cancer cells. The planar structure of Amonafide allows it to insert itself between the base pairs of the DNA double helix, causing a structural distortion that interferes with cellular processes like transcription and replication. Understanding the kinetics and thermodynamics of this intercalation is vital for the development of Amonafide and its analogs as therapeutic agents.

These application notes provide a detailed protocol for a common method to study DNA intercalation: a competitive binding assay using fluorescence spectroscopy with ethidium (B1194527) bromide (EtBr). Ethidium bromide is a well-characterized intercalating agent that exhibits a significant increase in fluorescence upon binding to DNA. A compound that also intercalates into DNA, such as this compound, will compete with EtBr for the binding sites, leading to a measurable decrease in EtBr fluorescence. This allows for the qualitative confirmation of intercalation and the quantitative determination of binding parameters.

Data Presentation: Quantitative Analysis of Amonafide-DNA Interaction

While extensive experimental data on the binding affinity of this compound is limited in publicly available literature, computational studies have provided valuable insights into the thermodynamics of its interaction with DNA. The following table summarizes theoretical interaction enthalpies from a molecular dynamics simulation of Amonafide intercalated with a DNA oligonucleotide duplex (d(GGCCGGCCGG).d(CCGGCCGGCC)). It is important to note that these are computational estimates and not experimentally determined values.

| Docking Orientation | Net Binding Enthalpy (kcal/mol) | Intermolecular Enthalpy (kcal/mol) | DNA Distortion Enthalpy (kcal/mol) | Drug Distortion Enthalpy (kcal/mol) |

| maj CUM CUR | -46.4 | -54.4 | 12.6 | 7.8 |

| maj CUL CUR | -33.4 | -51.1 | 12.8 | 17.3 |

| maj CDR CDR | -48.1 | -53.4 | 12.9 | 4.8 |

| maj GUR GUR | -41.7 | -53.3 | 12.9 | 10.9 |

Data adapted from a computer simulation study. The negative net binding enthalpies suggest a favorable interaction between Amonafide and the DNA duplex.

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined pathway involving DNA intercalation and subsequent inhibition of topoisomerase II. The following diagram illustrates this mechanism.

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: Competitive DNA Binding Assay using Fluorescence Spectroscopy

This protocol describes a competitive binding assay to determine the ability of this compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr).

Materials:

-

This compound

-

Calf Thymus DNA (ct-DNA)

-

Ethidium Bromide (EtBr) solution

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ct-DNA in Tris-HCl buffer. Determine the concentration of DNA spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

-

Prepare a stock solution of Ethidium Bromide in Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility) and then dilute it in Tris-HCl buffer.

-

-

Formation of the DNA-EtBr Complex:

-

In a quartz cuvette, prepare a solution containing a fixed concentration of ct-DNA and EtBr in Tris-HCl buffer. The concentrations should be chosen such that the fluorescence of EtBr is significantly enhanced upon binding to DNA. A common starting point is a 1:1 ratio of EtBr to DNA base pairs.

-

Allow the solution to equilibrate for a few minutes.

-

-

Fluorescence Measurement (Baseline):

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength for EtBr (typically around 520 nm) and the emission wavelength range (typically 550-650 nm, with a peak around 600 nm).

-

Record the initial fluorescence emission spectrum of the DNA-EtBr complex. This will serve as the baseline (F₀).

-

-

Titration with this compound:

-

Add increasing concentrations of this compound to the DNA-EtBr complex solution in the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

The intercalation of this compound into the DNA will displace the bound EtBr, leading to a quenching of the EtBr fluorescence.

-

Plot the fluorescence intensity at the emission maximum (F) as a function of the this compound concentration.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv): F₀ / F = 1 + Ksv [Q] where F₀ is the fluorescence intensity in the absence of the quencher (Amonafide), F is the fluorescence intensity in the presence of the quencher, and [Q] is the concentration of the quencher.

-

The binding constant (Ka) of this compound to DNA can be calculated from the IC₅₀ value (the concentration of Amonafide that causes 50% reduction in EtBr fluorescence) using the following equation: Ka(Amonafide) = Ka(EtBr) * [EtBr] / IC₅₀ The binding constant of EtBr to ct-DNA is approximately 1.0 x 10⁷ M⁻¹.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the competitive DNA binding assay.

Caption: Workflow for the this compound DNA intercalation assay.

Conclusion

The protocol and information provided here offer a framework for investigating the DNA intercalation properties of this compound. The competitive binding assay with ethidium bromide is a robust and widely used method for this purpose. While experimental quantitative data for this compound's binding affinity remains to be broadly published, the provided protocol allows researchers to generate such data. The understanding of the binding mechanism and the ability to quantify the interaction are critical for the continued development of this compound and other naphthalimide-based compounds as effective anticancer therapies.

References

Application Notes and Protocols: Topoisomerase II Activity Assay Using Amonafide L-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amonafide (B1665376) L-malate is a potent anti-cancer agent belonging to the naphthalimide class of compounds. Its mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication, transcription, and chromosome segregation. Unlike classical topoisomerase II inhibitors, amonafide acts as a DNA intercalator that stabilizes the topoisomerase II-DNA cleavable complex, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[1][2][3] Notably, amonafide's action is reported to be largely ATP-independent, distinguishing it from many other topoisomerase II poisons.[1] This document provides detailed protocols for assessing the activity of topoisomerase II in the presence of Amonafide L-malate, along with relevant data and pathway visualizations.

Data Presentation

The inhibitory activity of this compound on topoisomerase II can be quantified and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a kinetoplast DNA (kDNA) decatenation assay.

| Compound | IC50 (µM) |

| Amonafide | 184[4] |

| Mitoxantrone | 3[4] |

| Doxorubicin | 4[4] |

| Daunorubicin | 12[4] |

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by targeting topoisomerase II. The proposed signaling pathway leading to apoptosis is depicted below. Amonafide first intercalates into the DNA. This intercalation event interferes with the binding of topoisomerase II to DNA. Subsequently, it stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The cellular DNA damage response is then activated, ultimately triggering the apoptotic cascade and resulting in programmed cell death.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated networks of DNA, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of topoisomerase II will prevent this decatenation.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

This compound

-

5X Topoisomerase II Reaction Buffer: 250 mM Tris-HCl (pH 8.0), 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 25% glycerol, 0.0025% bromophenol blue

-

1% Agarose (B213101) gel in TAE buffer

-

Ethidium bromide or other DNA stain

-

Sterile deionized water

-

Microcentrifuge tubes

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions to achieve the desired final concentrations for the assay.

-

Set up the reactions: In microcentrifuge tubes, prepare the following reaction mixture on ice:

-

5X Topoisomerase II Reaction Buffer: 4 µL

-

kDNA (200 ng/µL): 1 µL

-

This compound or vehicle control: 1 µL

-

Sterile deionized water: to a final volume of 19 µL

-

-

Enzyme addition: Add 1 µL of purified topoisomerase IIα (e.g., 1-5 units) to each reaction tube. The final reaction volume will be 20 µL.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction: Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.

-

Run the gel: Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated an adequate distance.

-

Visualize the results: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will migrate faster as distinct bands. The inhibition of decatenation by this compound will be observed as a decrease in the intensity of the decatenated DNA bands and an increase in the catenated DNA at the top of the gel.

Experimental Workflow: Topoisomerase II Decatenation Assay

The following diagram outlines the logical flow of the Topoisomerase II decatenation assay.

Concluding Remarks

The protocols and data provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on topoisomerase II activity. The distinct mechanism of action of amonafide, characterized by its DNA intercalation and stabilization of the cleavable complex, makes it an important compound for cancer research and drug development. Careful execution of these assays will enable accurate determination of its inhibitory potential and further elucidate its cellular effects.

References

Application Notes and Protocols for Amonafide L-malate Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Amonafide (B1665376) L-malate on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.

Introduction

Amonafide is an antineoplastic agent that functions as a DNA intercalator and a topoisomerase II inhibitor.[1][2] By interfering with topoisomerase II, Amonafide L-malate blocks the binding of the enzyme to DNA, which in turn induces apoptotic signaling.[3] This mechanism of action makes it a compound of interest in oncology research, particularly for cancers that are resistant to other treatments.[3]

The MTT and XTT assays are reliable methods for evaluating the in vitro cytotoxicity of compounds like this compound. These assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by cell viability assays.

| Cell Line | Assay Type | IC50 (nM) |

| L1210 (Murine Leukemia) | MTT | 625 |

| OVCAR-3 (Human Ovarian Cancer) | MTT | 2180 |

Data sourced from MedchemExpress.[4]

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents:

-

This compound

-

Selected cancer cell line (e.g., L1210, OVCAR-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells with viability greater than 90%.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-